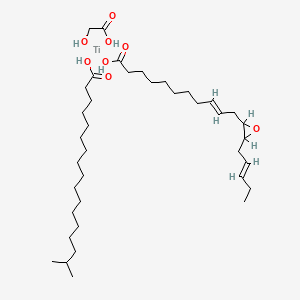
Sulfone, 2-chlorooctyl phenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfone, 2-chlorooctyl phenyl: is a chemical compound with the molecular formula C8H9ClO2S . It is a white to almost white powder with a molecular weight of 204.67 g/mol . This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Synthesis: The compound can be synthesized through the reaction of 2-chlorooctanol with phenylsulfonyl chloride under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides.
Substitution: Various substituted phenyl sulfones.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other chemical compounds. Biology: Investigated for potential biological activities and interactions with biomolecules. Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The mechanism of action involves the sulfone group interacting with biological molecules, leading to various biological responses.
Comparaison Avec Des Composés Similaires
2-Chloroethyl phenyl sulfone: Similar structure but with an ethyl group instead of an octyl group.
Bis(4-chlorophenyl) sulfone: Contains two phenyl groups with chlorine substituents.
Uniqueness: The presence of the octyl group in 2-chlorooctyl phenyl sulfone provides unique chemical and physical properties compared to its counterparts, making it suitable for specific applications.
Propriétés
Numéro CAS |
5398-14-1 |
|---|---|
Formule moléculaire |
C14H21ClO2S |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
2-chlorooctylsulfonylbenzene |
InChI |
InChI=1S/C14H21ClO2S/c1-2-3-4-6-9-13(15)12-18(16,17)14-10-7-5-8-11-14/h5,7-8,10-11,13H,2-4,6,9,12H2,1H3 |
Clé InChI |
CGIDFWMJFIUOPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CS(=O)(=O)C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,15,23,31-Tetratert-butyl-33,34,35,36-tetramethoxy-3,11,19,27-tetrathiapentacyclo[27.3.1.15,9.113,17.121,25]hexatriaconta-1(32),5,7,9(36),13,15,17(35),21(34),22,24,29(33),30-dodecaene](/img/structure/B15346751.png)


![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxo-](/img/structure/B15346778.png)

![7-Benzyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15346789.png)



![4-[2-(4-Methoxyphenyl)ethyl]pyridine](/img/structure/B15346816.png)


